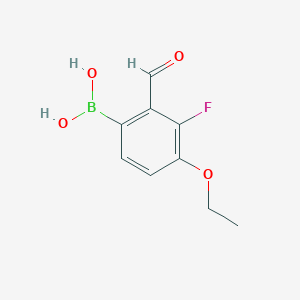![molecular formula C9H10Cl2N4 B1532282 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine CAS No. 864292-49-9](/img/structure/B1532282.png)
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine: A Comprehensive Analysis of Scientific Research Applications:
Oncology Research
This compound has been utilized in the synthesis of molecules with potential anti-cancer properties. For instance, derivatives have been tested in MTT assays on various cancer cell lines, showing promising tumor cell growth inhibitory activity .
Kinase Inhibition
It serves as a potent inhibitor of Src-family tyrosine kinases, crucial for regulating cell growth and division. This selectivity makes it valuable for studying cellular signaling pathways and developing targeted cancer therapies .
Anti-inflammatory Research
Analogues of this compound have been synthesized and assessed for their anti-inflammatory effects in cell-based assays, contributing to the understanding of inflammation and the development of anti-inflammatory drugs .
Biological Significance
Pyrimidine analogs, including those related to this compound, have been studied for their biological significance, offering insights into their therapeutic potential for various diseases .
Chemical Diversity
The compound contributes to the chemical diversity of heterocyclic compounds, which are essential in drug discovery and development for a wide range of therapeutic applications .
Therapeutic Potential
While not directly linked to the specific compound, pyridopyrimidine derivatives have shown therapeutic interest, suggesting that similar compounds like 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine may also hold potential for therapeutic use .
Synthesis Protocols
The synthesis routes for related compounds provide valuable information for constructing new molecules with desired biological activities, which can be applied in various fields of medicinal chemistry .
Advanced Material Research
Although not directly related to this compound, advancements in material science research, such as preserving DNA in polymers, indicate a broader scope where such compounds could contribute to innovative solutions .
Design, Synthesis and Biological Evaluation - Scientific.Net PP1 Analog - MilliporeSigma Research developments in syntheses, anti-inflammatory activities Bicyclic 6 + 6 systems: chemistry of pyrimido[4,5-d]pyrimidines Advances in chemical and biological diversity of heterocyclic compounds [Review on Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3… Synthesis of new pyrido[2,3-d]pyrimidin-5-one - Springer Scientists preserve DNA in an amber-like polymer | MIT News
Mécanisme D'action
Target of Action
The primary target of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine is the Calcium/calmodulin-dependent protein kinase type II subunit gamma . This kinase plays a crucial role in various cellular functions, including cell division, differentiation, and learning memory.
Mode of Action
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine acts as a potent, reversible, ATP-competitive inhibitor of Src-family tyrosine kinases . It is more selective for certain mutant forms of these kinases, such as the I338G mutant v-Src . By inhibiting these kinases, the compound interferes with their normal functioning, leading to changes in cellular processes.
Biochemical Pathways
The compound’s action affects the YDA-MKK4/MKK5-MPK3/MPK6 cascade , which functions downstream of the RGF1-RGI ligand–receptor pair . This cascade is involved in regulating mitotic activity in the root apical meristem, which determines primary root length .
Pharmacokinetics
It is known to be cell-permeable , suggesting that it can readily cross cell membranes to reach its target
Result of Action
The inhibition of Src-family tyrosine kinases by 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine can lead to a variety of molecular and cellular effects. For example, it can affect cell division and differentiation . Some studies have also suggested that it may have anticancer activity .
Propriétés
IUPAC Name |
1-tert-butyl-4,6-dichloropyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4/c1-9(2,3)15-7-5(4-12-15)6(10)13-8(11)14-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMSQBIJCSGTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174310 | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864292-49-9 | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864292-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



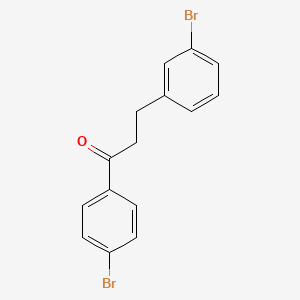

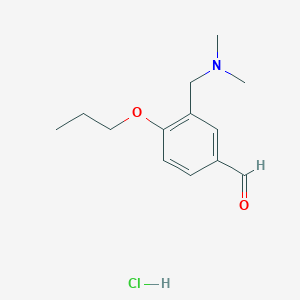

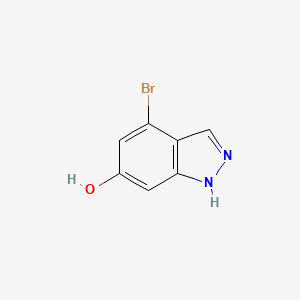
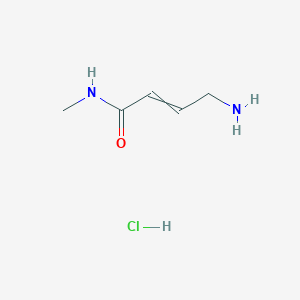
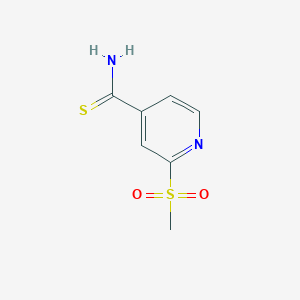
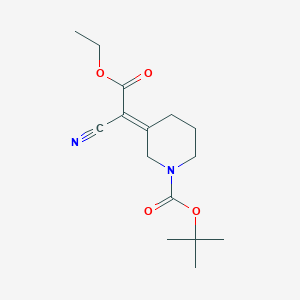

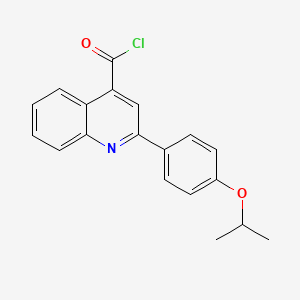
![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)


